N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with 4-chloroaniline and 2-mercaptobenzoic acid under oxidative conditions to form the benzothiazole core.
Furan-2-yl Methylation: Reacting the benzothiazole derivative with furan-2-carbaldehyde in the presence of a reducing agent to form the furan-2-yl methyl group.
Acetamide Formation: Coupling the intermediate with 4-methoxyphenylacetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions might target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups might enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-phenylacetamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-hydroxyphenyl)acetamide
Uniqueness
The presence of the 4-methoxyphenyl group in N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide might confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-15-9-7-14(8-10-15)12-19(25)24(13-16-4-3-11-27-16)21-23-20-17(22)5-2-6-18(20)28-21/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASPLSTJNQKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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